1-Hydroxycyclohexanecarboxylic acid

Descripción

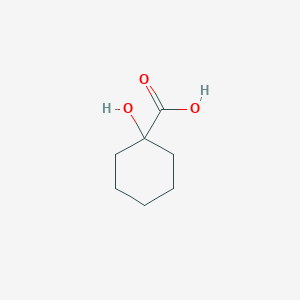

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOVRAAUERBWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277215 | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-28-0 | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8T2JM3W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Hydroxycyclohexanecarboxylic Acid and Its Analogues

Classical and Contemporary Chemical Synthesis Routes

Traditional and modern chemical syntheses provide a diverse toolkit for constructing 1-hydroxycyclohexanecarboxylic acid and its derivatives. These methods often focus on controlling the stereochemistry of the final product, a critical aspect for its biological function.

Stereoselective and Enantioselective Synthesis Strategies for this compound Stereoisomers

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial. Stereoselective and enantioselective syntheses aim to produce a single desired stereoisomer out of many possibilities.

One notable approach involves the Diels-Alder cycloaddition. For instance, the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid has been achieved through the selective transformations of functional groups from an enone cycloadduct. This cycloadduct is the result of a Diels-Alder reaction between Danishefsky's diene and methyl 2-acetamidoacrylate. The stereochemistry of the key intermediates in this synthesis was definitively confirmed using X-ray structure determination. rsc.org

Another strategy for achieving enantioselectivity is through the use of chiral catalysts. pressbooks.pub These catalysts create an asymmetric environment that favors the formation of one enantiomer over the other. pressbooks.pub For example, the Sharpless epoxidation, which uses a chiral titanium-diethyl tartrate complex, is a well-established method for producing enantiomerically enriched epoxides from allylic alcohols. pressbooks.pub While not directly a synthesis of this compound, the principles of using chiral auxiliaries and catalysts are broadly applicable to the synthesis of various chiral molecules.

Furthermore, the stereochemistry of 1-hydroxycyclohexanecarboxylic acids obtained from the hydrolysis of cyanohydrins of substituted cyclohexanones has been investigated. It was found that hydrolysis of the total cyanohydrin product from several 3,5-methyl-substituted cyclohexanones consistently yielded the hydroxy-acid with an equatorial carboxy group. rsc.org In contrast, oxidation of the mixture of ethynyl (B1212043) carbinols from cis-3,5-dimethylcyclohexanone (B1619870) predominantly produced the hydroxy-acid with an axial carboxy group. rsc.org These outcomes are explained by both steric and kinetic factors, with configurational assignments supported by dissociation constants and NMR spectra of the hydroxy-acids and their O-acetyl derivatives. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. ijpsjournal.comjddhs.com This includes minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.comnih.gov

In the context of synthesizing compounds like this compound, green chemistry can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, or even conducting reactions in the absence of a solvent, is a key principle. unibo.it

Catalysis: The use of catalysts, especially recyclable ones, can significantly reduce waste by enabling reactions to proceed with high efficiency and selectivity. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. nih.gov

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com

While specific examples detailing a complete green synthesis of this compound are not prevalent in the provided search results, the principles of green chemistry are being widely adopted in organic synthesis and are applicable to the production of this compound.

Synthesis of this compound as Key Intermediates in Complex Molecule Construction

This compound and its derivatives are valuable intermediates in the synthesis of more complex and often biologically active molecules. researchgate.net For example, this compound is used as a reagent in the synthesis of tetronic acid carboxylate derivatives, which have shown acaricidal activity. chemicalbook.compharmaffiliates.com

The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, an analogue of this compound, highlights the importance of these structures. jagiellonskiecentruminnowacji.pl This was achieved through the asymmetric alkylation of a chiral glycine (B1666218) equivalent. jagiellonskiecentruminnowacji.pl Such amino acids are of great interest due to their potential as enzyme inhibitors and pharmacologically active products. jagiellonskiecentruminnowacji.pl

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis utilizes enzymes and whole microbial cells to perform chemical transformations. These methods are often highly selective and operate under mild conditions, offering a green alternative to traditional chemical synthesis.

Microbial Biooxidation Techniques for this compound Derivatives

Microorganisms can be engineered to produce a variety of carboxylic acids. nih.gov While direct microbial production of this compound is not detailed in the provided results, the principles of using engineered microbes for carboxylic acid synthesis are well-established. nih.gov For instance, engineered Escherichia coli and Saccharomyces cerevisiae have been used to produce various carboxylic acids. nih.gov However, a common challenge is the inhibitory effect of the produced carboxylic acids on the microbes themselves, which can limit the final yield. frontiersin.org

Enzyme-Mediated Hydrolysis in this compound Production

Enzymes, particularly hydrolases, can be employed for the synthesis of specific stereoisomers of hydroxy acids. For example, the enzymatic hydrolysis of resorcylic acid lactones by an Aeromicrobium sp. has been demonstrated. nih.gov This process involves the hydrolysis of the lactone moiety to produce the corresponding hydrolyzed acid. nih.gov

In the context of cyclohexanecarboxylic acid derivatives, a process for preparing enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives using hydrolases has been patented. google.com This chemoenzymatic approach can offer high enantiomeric purity. However, some enzymatic methods, like the α-chymotrypsin-catalyzed ester hydrolysis of methyl cis-3-hydroxycyclohexanecarboxylate, have shown limitations due to unsatisfactory optical purities of the products. google.com

The biosynthesis of cyclohexanecarboxylic acid in organisms like Alicyclobacillus acidocaldarius proceeds via 3-hydroxycyclohexanecarboxylic acid. google.com However, this natural pathway produces the trans-configured isomer, which may not be the desired stereoisomer for certain applications. google.com

Optimization of Biocatalytic Processes for Enantiopure this compound Forms

Key Principles of Biocatalytic Resolution

Kinetic resolution is a primary method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. For a racemic mixture of this compound, a lipase (B570770) can be used to selectively esterify one of the enantiomers, allowing for the separation of the unreacted enantiomeric acid and the newly formed enantiomeric ester. The success of this process is quantified by the enantiomeric excess (ee) of both the product and the remaining substrate, and the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is indicative of a highly selective and efficient resolution.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of a single enantiomer. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This is often achieved by using a metal catalyst to continuously convert the less reactive enantiomer back into the racemic mixture, making it available for the enzymatic reaction.

Optimization of Reaction Parameters

The efficiency and selectivity of the biocatalytic resolution of this compound and its analogues are highly dependent on several reaction parameters. The careful optimization of these factors is essential for developing a robust and scalable process.

Enzyme Selection and Immobilization:

The choice of lipase is a critical first step. Lipases from different microbial sources, such as Candida antarctica (specifically Lipase B, CALB), Candida rugosa (CRL), and Pseudomonas fluorescens, exhibit varying degrees of enantioselectivity towards different substrates. nih.gov For instance, CALB is a widely used and highly effective biocatalyst for the kinetic resolution of a variety of racemic alcohols and amines. mdpi.comnih.gov

Enzyme immobilization can significantly enhance the stability, reusability, and in some cases, the selectivity of the biocatalyst. nih.govnih.gov Immobilization on solid supports, such as magnetic nanoparticles or porous polymers, facilitates easy separation of the enzyme from the reaction mixture, which is advantageous for industrial applications. nih.gov

Influence of Solvent:

The nature of the organic solvent used as the reaction medium can have a profound impact on enzyme activity and enantioselectivity. nih.gov Solvents can influence the conformation of the enzyme and the solubility of the substrates and products. For lipase-catalyzed esterifications, non-polar solvents like isooctane (B107328) and cyclohexane (B81311) have been shown to be effective. nih.govnih.gov The optimization of the solvent system is a key aspect of process development.

Acylating Agent and Temperature:

In lipase-catalyzed esterification for kinetic resolution, the choice of the acylating agent is important. Simple vinyl esters, such as vinyl acetate (B1210297) or vinyl butanoate, are often used as they lead to an irreversible transesterification, which can drive the reaction forward. The temperature of the reaction also plays a crucial role, affecting both the reaction rate and the enzyme's stability and enantioselectivity. Optimal temperatures need to be determined for each specific enzyme and substrate combination.

Illustrative Data on Biocatalytic Resolution Optimization

While specific data for the biocatalytic resolution of this compound is not extensively published, the following tables provide representative data from studies on analogous compounds, illustrating the typical effects of optimizing various parameters.

Table 1: Effect of Different Lipases on the Kinetic Resolution of a Racemic Hydroxy Acid Analogue

| Lipase Source | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CALB) | 48 | >99 | >200 |

| Candida rugosa Lipase (CRL) | 52 | 85 | 25 |

| Pseudomonas cepacia Lipase (PCL) | 45 | 92 | 50 |

| Rhizomucor miehei Lipase (RML) | 55 | 70 | 10 |

This table illustrates how the choice of lipase can significantly impact the enantioselectivity of the resolution process. CALB often demonstrates superior performance for a wide range of substrates.

Table 2: Influence of Solvent on the Enantioselectivity of CALB in the Resolution of a Racemic Alcohol

| Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Ratio (E) |

| Hexane | 51 | 98 | 150 |

| Toluene | 49 | 95 | 110 |

| Dioxane | 53 | 60 | 8 |

| Acetonitrile | 50 | 75 | 15 |

This table demonstrates the critical role of the solvent in modulating the enantioselectivity of the enzyme. Non-polar solvents often provide better results in lipase-catalyzed resolutions.

Table 3: Effect of Temperature on the Kinetic Resolution of a Racemic Ester

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |

| 30 | 24 | 45 | 96 |

| 40 | 12 | 50 | 94 |

| 50 | 6 | 52 | 88 |

| 60 | 4 | 55 | 75 |

This table shows the trade-off between reaction rate and enantioselectivity as a function of temperature. Higher temperatures increase the reaction rate but can negatively affect the enzyme's selectivity and stability.

Through the systematic optimization of these and other parameters, such as substrate concentration and water activity, highly efficient and selective biocatalytic processes can be developed for the production of enantiopure this compound and its valuable analogues.

Reaction Mechanisms and Chemical Transformations of 1 Hydroxycyclohexanecarboxylic Acid

Mechanistic Studies of Functional Group Interconversions Involving the Hydroxyl and Carboxyl Moieties

The interconversion of functional groups is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. solubilityofthings.com In 1-Hydroxycyclohexanecarboxylic acid, the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the same carbon atom opens up a diverse range of possible transformations.

Another key interconversion is the formation of amides. While direct reaction of a carboxylic acid with an amine can be challenging due to acid-base chemistry, the conversion is readily achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comlibretexts.org The mechanism begins with the deprotonation of the carboxylic acid by an amine, forming a carboxylate salt. youtube.com This carboxylate then acts as a nucleophile, attacking the DCC molecule. youtube.com This step is crucial as it converts the poor leaving group (-OH) into a much better one. youtube.com The amine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com A final elimination step, driven by the formation of a stable urea (B33335) byproduct from DCC, yields the desired amide. youtube.com Alternatively, amides can be prepared from acid chlorides, which are themselves derivatives of carboxylic acids. youtube.comkhanacademy.orglibretexts.org This reaction involves the nucleophilic attack of an amine on the acid chloride, followed by the elimination of a chloride ion. youtube.comkhanacademy.org

Nucleophilic Substitution Pathways of this compound Derivatives

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. solubilityofthings.com Derivatives of this compound, such as its esters or halides, can undergo these reactions through different mechanistic pathways.

SN1 and SN2 Reaction Analyses with this compound Substrates

The two primary mechanisms for nucleophilic substitution are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions. masterorganicchemistry.com The key distinction between them lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center is a major factor influencing the rate of SN2 reactions; less hindered substrates react faster. masterorganicchemistry.com For derivatives of this compound, an SN2 reaction would be favored with a primary alkyl halide derivative and a strong nucleophile. youtube.com

The SN1 reaction , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second, fast step, the nucleophile attacks the carbocation. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the starting material is chiral. masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. solubilityofthings.com The stability of the carbocation intermediate is the most critical factor for an SN1 reaction. Tertiary substrates, which form the most stable carbocations, are most likely to react via an SN1 mechanism. masterorganicchemistry.com Derivatives of this compound with a tertiary carbon bearing the leaving group would favor an SN1 pathway, especially in the presence of a polar protic solvent which can stabilize the carbocation intermediate. youtube.comyoutube.com

Elimination Reactions and Alkene Formation from this compound

Elimination reactions of this compound and its derivatives can lead to the formation of alkenes. These reactions typically involve the removal of the hydroxyl group and a proton from an adjacent carbon.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes and proceeds through an E1 (Elimination Unimolecular) mechanism. libretexts.orgyoutube.com The reaction begins with the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group, water. libretexts.orgyoutube.comucalgary.ca The departure of water in the next step generates a carbocation intermediate. libretexts.orgyoutube.com Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.orgyoutube.com

For this compound, being a tertiary alcohol, the formation of a tertiary carbocation is relatively favorable, making the E1 pathway plausible. The reaction is reversible, and driving the equilibrium towards the alkene product can be achieved by removing the alkene as it forms, for instance, by distillation. libretexts.org

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of elimination reactions is highly dependent on the reaction mechanism and the structure of the substrate.

In E2 (Elimination Bimolecular) reactions , which are concerted, a specific geometric arrangement of the leaving group and the proton being abstracted is required. youtube.com The most favorable arrangement is anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the C-C bond and in the same plane. libretexts.orgchemistrysteps.com In cyclohexane (B81311) systems, this translates to a requirement for both the leaving group and the adjacent proton to be in axial positions. libretexts.orgchemistrysteps.com This stereochemical constraint can dictate the regioselectivity of the elimination, sometimes favoring the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product) if the anti-periplanar requirement can only be met for a specific proton. libretexts.org

In E1 reactions , which proceed through a carbocation intermediate, the stereochemical requirement is less strict. libretexts.org Once the carbocation is formed, any adjacent proton can be removed. Generally, the reaction will favor the formation of the most stable alkene, which is typically the most substituted one (Zaitsev's rule). libretexts.orgucalgary.ca If multiple alkene isomers can be formed, the more stable trans isomer is usually favored over the cis isomer. libretexts.org For the dehydration of this compound via an E1 mechanism, the major product would be expected to be the most stable alkene.

Redox Chemistry and Oxidation-Reduction Mechanisms of this compound

The presence of both a hydroxyl and a carboxylic acid group makes this compound susceptible to both oxidation and reduction reactions.

Oxidation of the tertiary alcohol in this compound is not straightforward as it lacks a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds. The carboxylic acid group itself is at a high oxidation state, and its further oxidation can result in decarboxylation, releasing carbon dioxide. libretexts.org For instance, certain oxidative transformations can lead to the formation of adipic acid and other dicarboxylic acids through complex radical-chain mechanisms involving the destruction of the cyclohexane ring. researchgate.net

Reduction of the carboxylic acid group in this compound can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org The mechanism of reduction with LiAlH₄ is thought to involve the initial deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org A hydride ion from LiAlH₄ then attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org The resulting intermediate eliminates an oxygen-aluminum species to form an aldehyde, which is then immediately reduced further by another equivalent of hydride to a primary alcohol upon workup. libretexts.orglibretexts.org This would convert the carboxylic acid group into a hydroxymethyl group, resulting in a diol.

Here is a summary of the reactions discussed:

| Reaction Type | Reagents/Conditions | Product Type | Mechanism |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Addition-Elimination |

| Amide Formation | Amine, DCC | Amide | Nucleophilic Acyl Substitution |

| Nucleophilic Substitution | Nucleophile | Substituted Product | SN1 or SN2 |

| Acid-Catalyzed Dehydration | Strong Acid, Heat | Alkene | E1 |

| Reduction | LiAlH₄, then H₃O⁺ | Diol | Nucleophilic Acyl Substitution/Addition |

Rearrangement Reactions Involving the Cyclohexane Ring and Substituentsyoutube.com

Rearrangement reactions of this compound and its derivatives can lead to significant structural transformations, including ring expansion and contraction. These reactions are often driven by the formation of unstable intermediates, such as carbocations, which then rearrange to more stable structures. A notable example of a rearrangement that starts from a precursor of this compound is the Tiffeneau-Demjanov rearrangement, which facilitates the expansion of the cyclohexane ring.

A key transformation involving a derivative of this compound is the Tiffeneau-Demjanov rearrangement, which allows for the one-carbon ring expansion of cyclic ketones. libretexts.org This reaction sequence typically begins with a cyanohydrin, which is a direct precursor to an α-hydroxy acid. In the context of the cyclohexane ring system, 1-aminomethylcyclohexanol, which can be synthesized from cyclohexanone (B45756), undergoes this rearrangement to yield cycloheptanone (B156872). wikipedia.orgorgsyn.org

The mechanism of the Tiffeneau-Demjanov rearrangement begins with the diazotization of the primary amine with nitrous acid to form a diazonium salt. numberanalytics.comwikipedia.org This diazonium ion is an excellent leaving group (N₂), and its departure generates a primary carbocation. A subsequent 1,2-alkyl shift, involving the migration of a carbon from the cyclohexane ring to the exocyclic carbocation, leads to the formation of a more stable, ring-expanded carbocation. wikipedia.orgyoutube.com This intermediate is then captured by water to form the final cycloheptanone product after deprotonation. The driving force for this rearrangement is the relief of ring strain and the formation of a more stable carbocation. youtube.comyoutube.com

The general sequence for the Tiffeneau-Demjanov ring expansion starting from cyclohexanone is as follows:

Reaction of cyclohexanone with a cyanide source to form the cyanohydrin.

Reduction of the nitrile group to a primary amine, yielding 1-aminomethylcyclohexanol.

Treatment with nitrous acid to initiate the rearrangement and form cycloheptanone. libretexts.org

Recent research has also explored novel carbonylative ring expansions of cyclic carboxylic acids through a spin-center shift mechanism. chemrxiv.org This photochemical or electrochemical method involves the single-electron reduction of a carbonyl group to a ketyl radical. This radical can then undergo a ring-opening and subsequent intramolecular acyl substitution to incorporate the exocyclic carbonyl group of the carboxylic acid into the ring, forming lactams, lactones, or larger ketones. chemrxiv.org

Under mass spectrometry conditions, the anions of α-hydroxycarboxylic acids can undergo collision-induced dissociation (CID), leading to fragmentation and rearrangement. nih.gov For some α-hydroxycarboxylate ions, this involves the loss of formic acid or the formation of a hydroxycarbonyl (B1239141) anion. nih.gov In specific cases, such as with the mandelate (B1228975) ion, a phenyl-assisted decarboxylation or a novel rearrangement to a carbonate ester can occur. nih.gov

Below is a table summarizing the Tiffeneau-Demjanov rearrangement for the synthesis of cycloheptanone from a cyclohexanone derivative.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(Nitromethyl)cyclohexanol | 1. Raney Nickel, H₂, Acetic Acid2. NaNO₂, H₂O, Acetic Acid | Cycloheptanone | 57-65 | orgsyn.org |

| 1-Aminomethylcyclohexanol | NaNO₂, aqueous HCl | Cycloheptanone | High | wikipedia.org |

Derivatives and Analogues of 1 Hydroxycyclohexanecarboxylic Acid: Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 1-Hydroxycyclohexanecarboxylic Acid Analogues

The design of novel analogues of this compound is driven by the goal of creating molecules with specific, improved properties. A primary application for the parent compound is as a reagent in the synthesis of derivatives with potential agricultural or therapeutic uses. chemicalbook.compharmaffiliates.com For instance, it is a known precursor for tetronic acid carboxylate derivatives that exhibit acaricidal (mite-killing) activity. chemicalbook.compharmaffiliates.com

The synthesis of analogues often involves multi-step chemical reactions starting from related cyclic compounds. A common strategy is the Diels-Alder reaction, which is a powerful tool for forming six-membered rings with controlled stereochemistry. For example, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are analogues of this compound, utilizes a Diels-Alder cycloaddition between Danishefsky's diene and methyl 2-acetamidoacrylate as a key step. researchgate.net Similarly, the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser), which are conformationally constrained analogues of the amino acid serine, have been synthesized using Diels-Alder reactions as a crucial part of the process. unirioja.es

Subsequent modifications of the functional groups on the cyclohexane (B81311) ring allow for the creation of a diverse library of analogues. These transformations can include reduction, oxidation, and substitution reactions to alter the molecule's properties.

Table 1: Selected Synthetic Approaches for this compound Analogues

| Analogue Class | Key Starting Materials | Key Reaction Type | Reference |

| 1-Amino-2-hydroxycyclohexanecarboxylic acids (c6Ser) | Methyl 2-benzamidoacrylate, Danishefsky's diene | Diels-Alder Reaction | unirioja.es |

| 1-Amino-4-hydroxycyclohexanecarboxylic acids | Methyl 2-acetamidoacrylate, Danishefsky's diene | Diels-Alder Cycloaddition | researchgate.net |

| Tetronic acid carboxylate derivatives | This compound | Multi-step synthesis | chemicalbook.compharmaffiliates.com |

| Polyhydroxylated cyclohexane β-amino acids | (-)-Shikimic acid | Multi-step stereoselective synthesis | chemrxiv.orgnih.gov |

Conformational Analysis and Stereochemical Control in this compound Derivatives

The three-dimensional shape (conformation) of cyclohexane derivatives is critical to their biological function. The cyclohexane ring is not flat but typically exists in a low-energy "chair" conformation. For substituted cyclohexanes, the substituents can be in either an axial (pointing up or down) or equatorial (pointing out from the side) position. The relative orientation of these substituents profoundly influences the molecule's stability and how it interacts with biological targets. researchgate.netrsc.org

Stereochemistry—the spatial arrangement of atoms within a molecule—is a fundamental aspect of organic synthesis and is crucial in the design of bioactive analogues. researchgate.netrijournals.com Controlling the stereochemistry during synthesis allows for the creation of specific isomers with desired properties. For example, in the synthesis of glutamic acid analogues derived from cyclohexane, the relative orientation of the amino and carboxyl groups (cis or trans) dictates the conformational preferences of the molecule. rsc.org In the cis-isomer, the two carboxyl groups are equatorial, while the amino group is axial. In contrast, the trans-isomer can exist in an equilibrium between different chair conformations depending on the environmental conditions, such as pH. rsc.org

Researchers use a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, along with computational methods like molecular dynamics (MD), to determine the stable conformations of these derivatives. researchgate.netrsc.org This detailed structural knowledge is essential for understanding their biological activity.

Structure-Activity Relationship (SAR) Investigations for Modified this compound Structures

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. nih.gov By systematically modifying the chemical structure and observing the resulting changes in activity, researchers can develop a model for what makes a compound potent and selective. core.ac.uknih.gov

For derivatives of this compound, SAR studies are crucial for optimizing their desired properties, such as the acaricidal activity of the resulting tetronic acid derivatives. While detailed SAR studies on this compound itself are not extensively published, principles can be drawn from related structures.

General findings from SAR studies of other cyclic acids and related compounds suggest that the following structural aspects are often important: core.ac.uknih.govresearchgate.net

The nature and position of substituents on the ring: Adding, removing, or changing functional groups on the cyclohexane ring can dramatically alter activity. For example, in a series of polycyclic acid inhibitors of the enzyme 11β-HSD1, modifying the substituents on the cyclic core was a key strategy for improving potency. researchgate.net

The properties of the acidic group: The acidity and steric bulk of the carboxylic acid group can be critical for binding to a biological target. In some cases, replacing the carboxylic acid with another acidic group, like a tetrazole, can improve properties. researchgate.net

Stereochemistry: As discussed previously, the specific 3D arrangement of functional groups is often a determinant of activity. One stereoisomer may be highly active while another is completely inactive.

Table 2: General Principles of SAR for Bioactive Carboxylic Acids

| Structural Modification | General Effect on Activity | Rationale/Example |

| Altering ring substituents | Can increase or decrease potency and selectivity. | In YC-1 derivatives, adding electron-withdrawing groups to phenyl rings enhanced inhibitory activity. nih.gov |

| Modifying the acidic group | Can improve metabolic stability and cell permeability. | Replacing a carboxylic acid with a tetrazole moiety served as a successful strategy in designing 11β-HSD1 inhibitors. researchgate.net |

| Changing stereochemistry | Often leads to significant differences in biological activity. | Different stereoisomers of a drug can have distinct pharmacological profiles. researchgate.netrijournals.com |

| Constraining conformation | Can lock the molecule in its active shape, increasing potency. | Creating rigid analogues, like those based on a cyclohexane frame, is a common strategy in drug design. unirioja.esrsc.org |

Incorporation of this compound into Peptides and Other Biomacromolecules

A significant application of this compound analogues is their use as building blocks for peptides and other biomacromolecules. By converting the parent structure into a constrained amino acid analogue, such as 1-amino-2-hydroxycyclohexanecarboxylic acid (c6Ser) or other cyclic β-amino acids, these units can be incorporated into peptide chains. unirioja.eschemrxiv.orgnih.gov

The primary motivation for this incorporation is to introduce conformational constraints into the peptide backbone. Natural peptides are often highly flexible, which can be a disadvantage in drug design as it can lead to poor binding with a target receptor and rapid degradation by enzymes. By inserting a rigid cyclic amino acid, chemists can force the peptide to adopt a more defined and stable three-dimensional structure, such as a specific type of helix or turn. unirioja.esnih.gov

For example, trihydroxylated cyclohexane β-amino acids, synthesized from (-)-shikimic acid, have been incorporated into peptide chains. chemrxiv.orgnih.gov Structural analysis of the resulting hybrid peptides revealed that they fold into a stable 14-helix secondary structure. nih.gov This demonstrates that even with a high degree of substitution, the cyclohexane ring can successfully template a specific peptide conformation, which opens avenues for designing complex folded molecules (foldamers) with precisely oriented functional groups. nih.gov

Advanced Analytical Methodologies for 1 Hydroxycyclohexanecarboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 1-Hydroxycyclohexanecarboxylic acid, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In ¹H NMR, the acidic proton of the carboxyl group (–COOH) is typically observed as a singlet at a downfield chemical shift, often around 12 ppm, though its position can be influenced by solvent and concentration. libretexts.orgpressbooks.pub The protons of the cyclohexyl ring appear as a complex series of multiplets in the aliphatic region (typically 1.2-2.5 ppm). The exact chemical shifts and coupling patterns are dependent on the stereochemistry of the molecule, which dictates the axial or equatorial positions of the protons. rsc.org

In ¹³C NMR, the carboxyl carbon atom (C=O) gives a characteristic signal in the downfield region, generally between 165 and 185 ppm for saturated aliphatic acids. libretexts.orgpressbooks.pub The quaternary carbon atom bonded to both the hydroxyl and carboxyl groups (C-1) would also have a distinct chemical shift, while the other carbons of the cyclohexane (B81311) ring would resonate at higher field strengths. Configurational assignments of related hydroxy-acids have been successfully determined based on NMR spectra. rsc.org

| Nucleus | Functional Group | Typical Chemical Shift Range (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~12.0 |

| ¹H | Cyclohexane Ring (-CH₂) | 1.2 - 2.5 |

| ¹³C | Carboxyl Carbon (-COOH) | 165 - 185 |

| ¹³C | Quaternary Carbon (C-OH) | ~70 - 80 |

| ¹³C | Cyclohexane Ring (-CH₂) | 20 - 40 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. In electron ionization (EI) MS, the molecular ion peak may be weak or absent. youtube.com The fragmentation of carboxylic acids often involves cleavage of the bonds adjacent to the carbonyl group, leading to the loss of functional groups like –OH (mass loss of 17) or –COOH (mass loss of 45). libretexts.org

As an α-hydroxy acid, this compound is expected to show characteristic fragmentation patterns under collision-induced dissociation (CID). These include the formation of a diagnostic hydroxycarbonyl (B1239141) anion at a mass-to-charge ratio (m/z) of 45 and a neutral loss of formic acid (46 Da). nih.govnih.gov GC-MS data available in the NIST library for this compound shows prominent peaks at m/z 99, 81, and 55. nih.gov

MS is also crucial for identifying metabolites. For instance, in studies of related compounds like cyclohex-1-ene carboxylate, metabolites such as 2-hydroxycyclohexane carboxylate have been identified by comparing the retention times and mass spectra of their derivatives with authentic standards. nih.gov

| Technique | Ion/Fragment | Typical m/z or Mass Loss | Significance |

|---|---|---|---|

| GC-MS (EI) | Top Peak | 99 | Characteristic fragment from the cyclohexane ring after initial losses. nih.gov |

| GC-MS (EI) | 2nd Highest Peak | 81 | Further fragmentation of the ring structure. nih.gov |

| GC-MS (EI) | 3rd Highest Peak | 55 | Common fragment from aliphatic rings. nih.gov |

| CID (Anion Mode) | Hydroxycarbonyl anion | 45 | Diagnostic marker for α-hydroxy carboxylic acids. nih.govnih.gov |

| CID (Anion Mode) | Neutral Loss | 46 Da (Formic Acid) | Characteristic fragmentation pathway for α-hydroxy carboxylic acids. nih.gov |

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. Carboxylic acids exhibit two very characteristic absorptions: a very broad O–H stretching band from the carboxyl group, which appears in the range of 2500–3300 cm⁻¹, and a sharp, strong C=O stretching band between 1710 and 1760 cm⁻¹. libretexts.orgpressbooks.pub The broadness of the O-H stretch is due to hydrogen bonding. Additionally, a C–O stretching band and an O–H bending band from the alcohol group would also be present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very Broad |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | Strong, Sharp |

| O-H (Alcohol) | Stretching | ~3200 - 3600 | Broad |

| C-O | Stretching | ~1050 - 1250 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for analyzing compounds with chromophores, such as conjugated systems. Since this compound lacks such a system, it is not expected to show significant absorbance in the standard UV-Vis range (200–800 nm). science-softcon.de This is in contrast to an unsaturated analogue like 1-Cyclohexene-1-carboxylic acid, which does absorb in the UV region due to the C=C double bond conjugated with the carboxyl group. nist.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile compounds like carboxylic acids. For this compound, reversed-phase HPLC is the most common approach. nih.gov

A typical HPLC setup would involve a C18 stationary phase column. The mobile phase is usually a mixture of an aqueous buffer (often acidified with an acid like phosphoric acid or formic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile or methanol. semanticscholar.org Detection is often achieved using a UV detector at a low wavelength (~210 nm), where the carboxyl group shows some absorbance, or more advanced detectors like mass spectrometers (LC-MS) for enhanced sensitivity and specificity. researchgate.net The method can be optimized to achieve separation and quantification in a relatively short run time. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but is suitable only for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. colostate.edu

The most common derivatization method for carboxylic acids and alcohols is silylation, which involves converting the active hydrogen atoms of the –COOH and –OH groups into trimethylsilyl (TMS) ethers and esters. nih.gov This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS derivative of this compound can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and mass spectra for structural confirmation. ebi.ac.uk Other derivatization strategies include alkylation to form esters. colostate.edu

Ion Chromatography and Ion Exclusion Chromatography

Ion Chromatography (IC) and Ion Exclusion Chromatography (IEC) are powerful techniques for the determination of organic acids, including this compound. thermofisher.com These methods separate analytes based on their ionic interactions with a stationary phase. researchgate.netbio-rad.com

Ion Chromatography (IC) is primarily used for separating ions and polar molecules. researchgate.net In the context of organic acids, which are typically weak acids, IC with suppressed conductivity detection is a preferred method. thermofisher.com This approach allows for the separation of a wide variety of organic acids from inorganic anions with high sensitivity. thermofisher.com The technique relies on the attraction between the charged analyte and an oppositely charged stationary phase, known as an ion exchanger. researchgate.net Anion exchangers, which have positively charged groups, are used to retain negatively charged analytes like the carboxylate form of this compound. researchgate.net

Ion Exclusion Chromatography (IEC) is a specific subset of ion chromatography that separates compounds based on the principle of Donnan exclusion. It is particularly effective for separating weak inorganic and organic acids from strong mineral acids. researchgate.netresearchgate.net The stationary phase is typically a high-capacity cation exchange resin in the hydrogen form. Highly ionized strong acids are repelled by the negatively charged sulfonate groups on the resin surface and are eluted quickly. In contrast, weakly ionized acids like this compound are not fully repelled and can penetrate the resin beads, leading to their retention and separation. researchgate.net The retention volumes in IEC are often proportional to the dissociation constants (pKa) of the analytes. researchgate.net

Eluents used in these chromatographic methods can range from simple water to dilute solutions of strong mineral acids or bases, and sometimes complexing agents to enhance retention and detection. researchgate.net

| Parameter | Ion Chromatography (Anion Exchange) | Ion Exclusion Chromatography |

|---|---|---|

| Principle | Attraction between charged analyte and oppositely charged stationary phase. researchgate.net | Donnan exclusion of highly ionized species from the stationary phase. researchgate.net |

| Stationary Phase | Anion exchanger (positively charged functional groups). researchgate.net | High-capacity cation exchange resin in H+ form. researchgate.net |

| Primary Application | Separation of a wide range of anions and organic acids. thermofisher.com | Separation of weak acids from strong acids and neutral molecules. researchgate.net |

| Separation Mechanism | Ion exchange based on affinity to the functional groups. bio-rad.com | Partitioning into the resin based on degree of ionization (pKa). researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this method provides definitive information on its molecular structure, conformation, and how the molecules pack together in a crystal lattice.

The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD). nih.gov Such an analysis reveals critical structural parameters including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule, particularly the puckering of the cyclohexane ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the hydroxyl and carboxyl groups) and other non-covalent interactions that dictate the crystal packing.

This detailed structural information is fundamental for understanding the compound's physical properties and for computational modeling studies.

| Parameter | Description | Significance |

|---|---|---|

| CCDC Number | 667277 nih.gov | Unique identifier for the crystal structure data in the Cambridge Structural Database. |

| Molecular Conformation | The specific 3D shape adopted by the molecule in the crystal (e.g., chair conformation of the cyclohexane ring). | Influences the compound's reactivity and biological interactions. |

| Hydrogen Bonding Network | Pattern of hydrogen bonds between hydroxyl (-OH) and carboxylic acid (-COOH) groups of adjacent molecules. | Governs crystal packing, melting point, and solubility. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Defines the fundamental geometry of the crystal. |

Validation of Analytical Procedures for this compound Research

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. gavinpublishers.com For research on this compound, any quantitative analytical method (such as the chromatographic techniques discussed above) must be validated to ensure the reliability, consistency, and accuracy of the results. researchgate.net The key performance parameters evaluated during validation are defined by international guidelines. gavinpublishers.com

The validation process involves evaluating several key parameters:

Accuracy: The closeness of the test results to the true value. It is often assessed using a reference standard or by spike recovery experiments. researchgate.net

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation.

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).

| Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. researchgate.net | Recovery typically within 98-102%. gavinpublishers.com |

| Precision (Repeatability) | Agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Linearity | Proportionality of signal to analyte concentration over a range. researchgate.net | Correlation coefficient (r²) ≥ 0.999. |

| Specificity | Ability to measure only the desired analyte. | No interference at the retention time of the analyte. |

| LOD & LOQ | Lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Typically based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |

| Robustness | Resistance to small, deliberate changes in method parameters. | No significant change in results; RSD remains within limits. |

Computational Chemistry and Theoretical Studies of 1 Hydroxycyclohexanecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 1-Hydroxycyclohexanecarboxylic acid. While comprehensive DFT studies specifically targeting this molecule are not extensively reported in the literature, the established principles of computational chemistry allow for a theoretical exploration of its properties.

A typical approach involves geometry optimization of the molecule's structure using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. nih.govnih.gov From this optimized structure, a wealth of electronic information can be derived.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. nih.gov

Table 1: Theoretical Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar organic acids. Specific DFT calculations for this compound would be needed for precise values.

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ +1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.5 eV | Chemical stability and reactivity |

| Most Negative MEP | Oxygen atoms of -COOH and -OH | Sites for electrophilic attack |

Molecular Dynamics Simulations of Conformational Behavior

The conformational flexibility of the cyclohexane (B81311) ring in this compound is a key determinant of its physical and chemical properties. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules over time. nih.gov

Experimental studies, such as X-ray crystallography, have shown that the cyclohexane ring of this compound adopts a chair conformation in the solid state. researchgate.net MD simulations can provide further detail on the dynamic behavior of the molecule in different environments, such as in solution.

An MD simulation would typically involve placing the molecule in a simulated box of solvent molecules and solving Newton's equations of motion for all atoms in the system. soton.ac.uk This allows for the observation of conformational transitions, such as ring flips between different chair conformations and the potential population of boat or twist-boat conformations. nih.gov

Analysis of MD Trajectories:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of a conformation from a reference structure over time, indicating the stability of the molecule's conformation.

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms around their average positions, highlighting the most flexible regions of the molecule.

Dihedral Angle Analysis: By monitoring the dihedral angles of the cyclohexane ring, the simulation can track conformational changes, such as the chair-boat interconversion.

Docking Studies and Ligand-Protein Interactions (if applicable for specific derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and for understanding enzymatic mechanisms. While there are no prominent docking studies reported for this compound itself, its derivatives have been subjects of such investigations. For instance, derivatives of carboxylic acids are often explored as inhibitors for enzymes like histone deacetylases (HDACs). scbt.com

A hypothetical docking study of a this compound derivative would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the geometry of the ligand.

Docking Simulation: Using software to place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are then scored based on their binding affinity, which is estimated from factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions). The pose with the best score is considered the most likely binding mode.

Such studies can reveal crucial interactions between the ligand and specific amino acid residues in the protein's active site, guiding the design of more potent and selective inhibitors.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of both the theoretical model and the experimental findings. nih.govnih.gov

Key Predicted Spectra:

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can aid in the assignment of experimental vibrational modes. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various C-H and C-C stretching and bending modes of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and for confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This provides insights into the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table presents expected ranges and characteristic signals. Precise values require specific quantum chemical calculations.

| Spectroscopy | Parameter | Predicted Value/Region |

|---|---|---|

| IR | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (broad) |

| IR | O-H stretch (hydroxyl) | 3500-3200 cm⁻¹ |

| IR | C=O stretch | ~1700 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 175-185 ppm |

| ¹³C NMR | Quaternary Carbon (C-OH) | 70-80 ppm |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm |

Biological and Biomedical Research Applications of 1 Hydroxycyclohexanecarboxylic Acid and Its Derivatives

Investigation of Biological Activities and Mechanisms of Action

While 1-hydroxycyclohexanecarboxylic acid itself is not primarily known for direct biological activity, its derivatives are subjects of significant research. The principal area of investigated biological activity is in the development of agrochemicals.

Derivatives of this compound are crucial in synthesizing a class of compounds known as tetronic acid derivatives, which have demonstrated potent acaricidal (pesticide) activity. researchgate.netchemicalbook.com These synthetic compounds are effective against various mite species that are harmful to crops. The mechanism of action for these acaricidal derivatives is linked to their final structure, which often features a spirocyclic tetronic acid moiety. This structural feature is key to their ability to disrupt vital biological processes in mites.

In the biomedical field, the broader class of hydroxy-carboxylic acids (HCAs) has garnered attention for their role in metabolic regulation through a specific family of G protein-coupled receptors known as hydroxy-carboxylic acid receptors (HCA1, HCA2, and HCA3). univ-amu.frnih.gov These receptors are activated by endogenous metabolites like lactate (B86563) and β-hydroxybutyrate and play a role in processes such as lipolysis and inflammation. univ-amu.frnih.gov This has opened up research into whether synthetic hydroxy-carboxylic acid derivatives could act as agonists or antagonists at these receptors, offering potential therapeutic applications for metabolic and inflammatory diseases. nih.govwikipedia.org Although specific derivatives of this compound are not yet prominent in this area, their base structure makes them candidates for such exploratory research.

Role as Intermediates in the Synthesis of Biologically Active Compounds

The primary and most established application of this compound is its function as a key building block in the synthesis of more complex, biologically active molecules for both the pharmaceutical and agricultural industries.

Oseltamivir (marketed as Tamiflu) is a critical antiviral medication for treating influenza A and B. researchgate.netnih.gov The commercial synthesis of this drug famously begins with shikimic acid, a compound extracted from Chinese star anise. researchgate.netnih.gov Over the years, numerous alternative synthetic routes have been explored to address the reliance on this natural source. These routes have started from various precursors, including quinic acid, butadiene, and acrylic acid. nih.gov However, based on extensive reviews of the prominent and established synthetic pathways for oseltamivir, this compound is not utilized as a starting material or a key intermediate. researchgate.netnih.gov

A significant and well-documented application of this compound is its role as an intermediate in the synthesis of Spirodiclofen (B1663620). Spirodiclofen is a non-systemic acaricide that is highly effective against a wide spectrum of spider mites, making it valuable for protecting crops such as citrus fruits, grapes, and nuts. It belongs to the tetronic acid chemical class. The synthesis of Spirodiclofen involves using this compound as a foundational scaffold to construct the final spirocyclic structure that is essential for its acaricidal activity.

Table 1: Application of this compound as a Chemical Intermediate

| Final Product | Industry | Application/Activity | Role of this compound |

| Spirodiclofen | Agrochemical | Broad-spectrum acaricide against phytophagous mites. | Key intermediate for creating the spirocyclic core. |

Exploration of Therapeutic Potential and Pharmacological Profiles (if applicable for specific derivatives)

The therapeutic potential of derivatives of this compound is an emerging area of research, largely linked to the pharmacology of hydroxy-carboxylic acid (HCA) receptors. univ-amu.frnih.gov These receptors are involved in sensing metabolic intermediates and regulating energy homeostasis.

HCA Receptors as Drug Targets: The HCA receptor family (HCA1, HCA2, HCA3) is activated by endogenous hydroxy-carboxylic acids. For instance, HCA1 is activated by lactate, and HCA2 by the ketone body 3-hydroxy-butyrate. nih.gov Activation of these receptors, which are expressed on fat cells (adipocytes) and immune cells, can inhibit fat breakdown (lipolysis) and modulate inflammatory responses. nih.govwikipedia.org This makes them attractive targets for treating metabolic disorders like dyslipidemia and inflammatory conditions. wikipedia.org The structural similarity of this compound to these endogenous ligands suggests that its derivatives could be designed to interact with HCA receptors, although specific agonists based on this scaffold are still in early research phases. univ-amu.fr

Pharmacological Profiles: The development of selective agonists for HCA receptors is a key research goal. For example, a selective HCA2 agonist could offer the lipid-lowering benefits of niacin without its common side effect of skin flushing. wikipedia.org The pharmacological profile of any potential drug candidate derived from this compound would need to be carefully evaluated for its potency and selectivity across the different HCA receptor subtypes to achieve the desired therapeutic effect.

Metabolic Pathways and Biotransformation Studies of this compound in Biological Systems

Direct and comprehensive studies on the metabolic pathways of this compound in humans are limited. However, research on related compounds in microorganisms and general metabolic processes in humans provides strong indications of its likely biotransformation.

The metabolism of the related compound, cyclohexanecarboxylic acid, has been studied in bacterial species like Alcaligenes. chemicalbook.com A key step in this pathway is the hydroxylation of the cyclohexane (B81311) ring by a hydroxylase enzyme, which results in the formation of trans-4-hydroxycyclohexane carboxylate. chemicalbook.com This hydroxylated intermediate is then further oxidized. chemicalbook.com This demonstrates that biological systems possess the enzymatic machinery to introduce hydroxyl groups onto a cyclohexane carboxylate core.

Furthermore, the biotransformation of cyclohexane in recombinant Pseudomonas taiwanensis has been shown to produce 6-hydroxyhexanoic acid, indicating that enzymatic ring-opening following hydroxylation is a possible metabolic route. In human drug metabolism, the functionalization of alkyl groups is a common pathway for making molecules more water-soluble and easier to excrete. This often involves hydroxylation at various positions, followed by oxidation of the resulting alcohol to a carboxylic acid.

Based on these related pathways, it is plausible that this compound, if introduced into a biological system, would be recognized by hydroxylase or dehydrogenase enzymes. Potential metabolic transformations could include further hydroxylation on the cyclohexane ring or other oxidative processes to increase its polarity before excretion.

Industrial and Applied Research Perspectives for 1 Hydroxycyclohexanecarboxylic Acid

Process Development and Scaling-Up of 1-Hydroxycyclohexanecarboxylic Acid Production

The industrial production of this compound primarily revolves around chemical synthesis routes, with ongoing research focused on process optimization and scaling-up for improved efficiency and safety.

One established method for its preparation starts with cyclohexanone (B45756). The process involves the addition of a cyanide source, typically sodium cyanide, to cyclohexanone to form a cyanohydrin. This intermediate is then subjected to hydrolysis to yield this compound. A patent for the production of spirodiclofen (B1663620), where this acid is a key intermediate, outlines a process where cyclohexanone is reacted with sodium cyanide in water, followed by the addition of sulfuric acid under controlled temperature conditions. google.com

A significant consideration in the scaling-up of this process is the use of highly toxic cyanides. To address this, alternative synthesis routes have been explored. One patented method avoids the use of sodium cyanide by starting with cyclohexanecarboxylic acid. wikipedia.org This process involves the halogenation of cyclohexanecarboxylic acid, followed by hydrolysis under alkaline conditions to produce the final product. This alternative route presents a potentially safer and more environmentally friendly option for industrial-scale production.

Challenges in scaling up the production of this compound are typical for multi-step organic syntheses and include:

Reaction Control: Ensuring consistent temperature and pressure, especially during exothermic steps, is crucial for both safety and product yield.

Mass Transfer: Efficient mixing of reactants becomes more challenging in large reactors.

Product Isolation and Purification: Developing cost-effective and efficient methods for extracting and purifying the final product to meet industrial specifications is a key focus. Common impurities may arise from side reactions or unreacted starting materials.

Waste Management: The handling and disposal of byproducts and waste streams in an environmentally responsible manner are critical considerations for sustainable industrial production.

Process optimization studies aim to address these challenges by exploring different catalysts, reaction conditions, and purification techniques to maximize yield and purity while minimizing costs and environmental impact. rsc.org

Applications in Chemical Synthesis and Materials Science

The primary industrial application of this compound is as a key intermediate in the synthesis of agrochemicals, particularly pesticides.

Chemical Synthesis

This compound is a crucial building block for the production of spirodiclofen, a broad-spectrum acaricide. researchgate.net Spirodiclofen belongs to the class of tetronic acid insecticides and is effective against a variety of mites. researchgate.netchemicalbook.com The synthesis of spirodiclofen involves the reaction of this compound with other chemical precursors. google.com

Furthermore, this acid serves as a reagent in the synthesis of other tetronic acid carboxylate derivatives that exhibit acaricidal activity. chemicalbook.compharmaffiliates.com The versatility of the hydroxyl and carboxylic acid functional groups makes it a valuable synthon for creating a range of heterocyclic compounds with potential biological activities. researchgate.net

Materials Science

While the primary application of this compound is in chemical synthesis, its bifunctional nature, containing both a hydroxyl and a carboxylic acid group, suggests potential for use in materials science. Hydroxy acids can, in principle, act as monomers in condensation polymerization reactions to form polyesters. revise.im The incorporation of a cyclic aliphatic structure could impart specific properties such as rigidity and thermal stability to the resulting polymer. However, specific research or industrial applications of this compound as a monomer in the production of polymers, coatings, or adhesives are not widely documented in publicly available literature.

Quality Control and Regulatory Considerations in Industrial Production

Ensuring the quality and consistency of this compound is paramount for its use in industrial applications, particularly in the synthesis of regulated products like pesticides. This necessitates robust quality control measures and adherence to regulatory standards.

Quality Control

The quality of industrial-grade this compound is assessed through various analytical techniques. Typical quality control parameters and methods include:

| Parameter | Analytical Method | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage of the active compound and to identify and quantify impurities. |

| Identity | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |

| Melting Point | Melting Point Apparatus | To assess the purity of the solid material. |

| Acid Value | Titration | To determine the amount of free carboxylic acid present. |

| Moisture Content | Karl Fischer Titration | To measure the water content, which can affect reactivity and stability. |

The impurity profile is of particular importance, as impurities can affect the yield and quality of the final product, such as spirodiclofen. Common impurities may include unreacted starting materials like cyclohexanone or byproducts from side reactions.

Regulatory Considerations

The production and use of this compound are subject to chemical regulations in various jurisdictions. In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key framework. europa.eureach-sas.org Manufacturers and importers of chemical substances in quantities over one tonne per year are required to register them with the European Chemicals Agency (ECHA). While the specific REACH registration status for this compound (CAS No. 1123-28-0) is not publicly detailed, companies handling this substance would need to ensure compliance with the relevant provisions of REACH. service.gov.uknih.gov

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for harmonized hazard communication. According to information available on PubChem, this compound is classified with the following hazards:

Harmful if swallowed

Causes skin irritation

Causes serious eye irritation

May cause respiratory irritation nih.gov

Producers and users of this chemical must adhere to these classifications for safe handling, labeling, and transportation.

Patent Landscape and Innovation Analysis for 1 Hydroxycyclohexanecarboxylic Acid

Review of Key Patents Related to Synthesis and Applications

The patent literature for 1-Hydroxycyclohexanecarboxylic acid reveals a concerted effort to refine synthesis processes, emphasizing safety, yield, and stereoselectivity. Several key patents illustrate the evolution of manufacturing this important chemical intermediate.

A significant area of innovation has been the development of safer synthesis routes that avoid highly toxic reagents. For instance, Chinese patent CN102675088A discloses a method for preparing alpha-hydroxy-cyclohexanecarboxylic acid from cyclohexanecarboxylic acid. google.com This process involves halogenation followed by hydrolysis under alkaline conditions, thereby circumventing the use of sodium cyanide, which was a feature of older, more hazardous methods. google.com The patent highlights the growing importance of process safety in chemical manufacturing. google.com

Another Chinese patent, CN102267887A, describes a synthesis process for 1-hydroxycyclohexyl phenyl ketone, a related compound, starting from cyclohexanecarboxylic acid. google.com The process involves acylation, a Friedel-Crafts reaction, and alkaline hydrolysis. google.com This patent emphasizes a more environmentally friendly approach by avoiding the emission of sulfur dioxide gas. google.com

The stereochemistry of hydroxycyclohexanecarboxylic acid derivatives is crucial for their application in pharmaceuticals. European patent EP1805316B1 (and its US equivalent US20070197788A1) focuses on the preparation of specific enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives. google.comgoogle.com These optically pure compounds are described as central building blocks for drugs aimed at modulating lipid and carbohydrate metabolism, with potential applications in treating Type II diabetes and atherosclerosis. google.com The patent details methods such as enzymatic resolution using hydrolases and asymmetric synthesis to achieve the desired chirality, moving away from less efficient classical resolution methods like salt formation with quinine. google.comgoogle.com

The following table summarizes key patents related to the synthesis of this compound and its derivatives.

Table 1: Key Patents in the Synthesis of this compound and Derivatives| Patent Number | Title | Key Innovation |

|---|---|---|